molecular formula C28H22N4O4S B11781424 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B11781424
M. Wt: 510.6 g/mol
InChI Key: JFZARYQBVWLPQZ-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions.

    Attachment of aromatic substituents: This can be done through various coupling reactions.

    Formation of the acetamide group: This step typically involves acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of the nitro group to an amino group.

    Substitution: This can involve the replacement of certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
  • 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H22N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C28H22N4O4S/c1-18-8-10-20(11-9-18)25-15-22(19-6-4-3-5-7-19)23(16-29)28(31-25)37-17-27(33)30-24-13-12-21(32(34)35)14-26(24)36-2/h3-15H,17H2,1-2H3,(H,30,33)

InChI Key

JFZARYQBVWLPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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